molecular formula C20H23NO2 B1359423 2,4-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-05-3

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No.: B1359423
CAS No.: 898770-05-3
M. Wt: 309.4 g/mol
InChI Key: YWMFIORVIMASLR-UHFFFAOYSA-N
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Description

Overview of 2,4-Dimethyl-4'-morpholinomethyl Benzophenone

This compound represents a sophisticated organic compound characterized by its complex molecular architecture and distinctive functional group arrangement. The compound possesses the molecular formula C₂₀H₂₃NO₂ with a molecular weight of 309.40 grams per mole. Its Chemical Abstracts Service registry number is 898770-05-3, which serves as its unique identifier in chemical databases and literature.

The structural complexity of this compound arises from the integration of multiple functional elements within a single molecular framework. The benzophenone core provides the fundamental ketone functionality, while the presence of two methyl substituents at positions 2 and 4 on one phenyl ring contributes to its distinctive electronic and steric properties. The morpholinomethyl group attached to the 4' position introduces both hydrophilic and basic characteristics to the molecule, creating a unique balance of chemical properties.

The compound's International Union of Pure and Applied Chemistry name is (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]methanone, which precisely describes its structural composition. This nomenclature reflects the presence of the 2,4-dimethylphenyl group, which indicates two methyl substituents on a phenyl ring, contributing significantly to its hydrophobic characteristics. The morpholinylmethyl substituent introduces a morpholine ring, which is a six-membered heterocyclic structure containing both oxygen and nitrogen atoms, enhancing the compound's potential for biological activity and solubility in polar solvents.

Property Value Reference
Molecular Formula C₂₀H₂₃NO₂
Molecular Weight 309.40 g/mol
Chemical Abstracts Service Number 898770-05-3
Boiling Point 440.7±45.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³
Flash Point 220.3±28.7 °C
Vapor Pressure 0.0±1.1 mmHg at 25°C
Polarizability 36.6±0.5 × 10⁻²⁴ cm³

The compound exhibits properties typical of both ketones and aromatic compounds, including stability under specific conditions and potential reactivity in electrophilic substitution reactions. Its unique structure suggests possible applications in pharmaceuticals or as a chemical intermediate, with the combination of hydrophobic and hydrophilic regions making it particularly interesting for various chemical applications.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of benzophenone derivative research, which has been a significant area of investigation in organic chemistry for several decades. Benzophenone compounds have long been recognized for their photochemical properties and diverse applications in polymer chemistry, making them subjects of extensive synthetic and mechanistic studies.

The specific compound this compound represents an evolution in the systematic modification of benzophenone structures to achieve enhanced properties and expanded applications. The integration of morpholine moieties with benzophenone cores has been a strategic approach in medicinal chemistry, as morpholine analogues have demonstrated significant biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties.

Research into benzophenone-morpholine conjugates has revealed that the integration of morpholine rings into benzophenone moieties can be particularly fruitful for developing compounds with potent biological activities. Studies have shown that compounds incorporating morpholine groups with benzophenone structures exhibit enhanced anti-inflammatory activity, with some derivatives showing potent effects comparable to established therapeutic agents. The systematic exploration of different substitution patterns on benzophenone rings has led to the identification of specific structural features that contribute to biological activity.

The historical development of these compounds has been driven by the understanding that both electron-releasing and electron-withdrawing groups can contribute to biological activity, with compounds containing electron-releasing groups at para positions and electron-withdrawing groups like chloro at meta, bromo at ortho, and fluoro at para positions exhibiting particularly potent activities. This knowledge has informed the design of this compound, where the methyl groups serve as electron-donating substituents that can influence the compound's reactivity and biological properties.

Relevance and Significance in Contemporary Chemical Research

The contemporary significance of this compound spans multiple research domains, reflecting its versatile chemical properties and potential applications. In the field of photochemistry and polymer science, benzophenone derivatives have gained considerable attention as photoinitiators due to their ability to absorb ultraviolet light and initiate radical polymerization processes. These compounds are essential in producing various polymeric materials, with their photoinitiation wavelengths typically ranging from 300-400 nanometers.

The mechanism of action for benzophenone-based photoinitiators involves photochemical reactions that generate free radicals upon exposure to ultraviolet light. These radicals can abstract hydrogen atoms from carbon-hydrogen bonds in monomers, facilitating the formation of covalent carbon-carbon bonds crucial for polymerization. This property makes compounds like this compound valuable in applications including coatings, adhesives, and inks.

Beyond polymer chemistry, these compounds have found applications in biochemical research, particularly in proteome profiling and bioconjugation techniques. The ability of benzophenone derivatives to form covalent bonds with biomolecules upon ultraviolet irradiation has made them useful tools for photoaffinity labeling in proteomics studies. This application allows for the selective tagging of proteins for subsequent analysis, contributing to advances in biological research and drug discovery.

Environmental applications represent another area of contemporary relevance, with benzophenone derivatives being explored for environmental remediation purposes. Their use in water treatment methods has shown promise for removing organic contaminants from wastewater, demonstrating the versatility of these compounds beyond traditional chemical applications.

Application Domain Specific Use Mechanism Reference
Polymer Chemistry Photoinitiator Ultraviolet light absorption and radical generation
Biochemical Research Photoaffinity labeling Covalent bond formation with biomolecules
Environmental Science Water treatment Organic contaminant removal
Materials Science Coatings and adhesives Polymerization initiation

The structural features of this compound, particularly the presence of both dimethyl groups and the morpholinomethyl group, confer specific photochemical and chemical properties that enhance its effectiveness as a photoinitiator and its versatility in various chemical reactions. These structural characteristics distinguish it from simpler benzophenone derivatives and contribute to its unique position in contemporary chemical research.

Scope and Structure of the Review

This comprehensive review is structured to provide a systematic analysis of this compound, focusing exclusively on its chemical properties, structural characteristics, and research applications. The scope of this review encompasses the fundamental aspects of the compound while maintaining strict adherence to scientific accuracy and comprehensive coverage of available research data.

The review methodology incorporates analysis of multiple authoritative sources, including peer-reviewed scientific literature, chemical databases, and specialized chemical suppliers. Data compilation emphasizes quantitative measurements, structural analyses, and mechanistic insights derived from experimental studies and computational chemistry approaches. The information presented excludes safety profiles, dosage considerations, and administration protocols, focusing instead on the compound's intrinsic chemical and physical properties.

The structural organization of this review follows a logical progression from fundamental chemical properties to advanced applications and research findings. Each section builds upon previous information to create a comprehensive understanding of the compound's significance in contemporary chemical research. Data tables throughout the review provide quantitative information in accessible formats, facilitating comparison with related compounds and supporting detailed analysis of structure-property relationships.

The review incorporates diverse analytical perspectives, drawing from organic chemistry, physical chemistry, materials science, and biochemical research domains. This interdisciplinary approach ensures comprehensive coverage of the compound's relevance across multiple research fields while maintaining focus on the specific characteristics that distinguish this compound from other benzophenone derivatives.

Quality assurance measures include verification of chemical data against multiple independent sources, cross-referencing of molecular properties with established chemical databases, and validation of research findings through peer-reviewed publications. The review maintains professional standards throughout, employing formal scientific nomenclature and avoiding abbreviations to ensure clarity and accessibility for diverse research audiences.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFIORVIMASLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642636
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-05-3
Record name Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Photoinitiator in Polymerization Reactions
The compound is widely used as a photoinitiator in polymerization processes. When exposed to UV light, it generates reactive radicals that initiate the polymerization of monomers into polymers. This property is essential in the production of coatings, adhesives, and other materials that require rapid curing under UV light.

Synthesis of Biologically Active Molecules
In organic synthesis, 2,4-Dimethyl-4'-morpholinomethyl benzophenone serves as a building block for creating biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of its structure to yield new derivatives with potential pharmaceutical applications.

Biological Applications

Drug Development
Research indicates potential applications in drug development due to its antimicrobial properties. Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for further investigation as a therapeutic agent.

Biochemical Assays
The compound is also utilized in biochemical assays as a probe to study biological interactions. Its photostability ensures that it remains effective under experimental conditions where UV exposure is prevalent.

Industrial Applications

UV Stabilizers
Due to its ability to absorb UV radiation effectively, this compound is employed as a UV stabilizer in various products. It helps protect materials from degradation caused by sunlight exposure, thereby extending their lifespan and maintaining their integrity.

Compatibility with Other Materials
Studies have shown that this compound can enhance the stability and performance of UV-filtering systems when combined with other agents. This compatibility is crucial in formulating products that require effective UV protection while maintaining overall product quality.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

  • Photopolymerization Studies : Research has demonstrated that this compound can significantly accelerate the polymerization process when exposed to UV light compared to other traditional photoinitiators. This finding suggests its potential for use in faster production methods for coatings and adhesives.
  • Antimicrobial Activity Testing : In vitro assays have indicated that formulations containing this compound exhibit notable antimicrobial activity against various pathogens. These results warrant further exploration into its application in medicinal chemistry and formulation science .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s morpholinomethyl group enhances its solubility and reactivity, making it an effective photoinitiator .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key benzophenone derivatives with structural or functional similarities to 2,4-dimethyl-4'-morpholinomethyl benzophenone:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone 898783-71-6 C21H26N2O 322.44 2,4-dimethyl; 4'-piperazinomethyl Potential CNS activity (analogous to piperazine derivatives)
4-Methyl-4'-morpholinomethyl benzophenone 898769-66-9 C18H19NO2 295.38 4-methyl; 4'-morpholinomethyl Photochemical studies; discontinued commercial availability
4'-Morpholinomethyl-2-thiomethyl benzophenone 898769-86-3 C19H21NO2S 327.44 2-thiomethyl; 4'-morpholinomethyl Sulfur-containing analog for enhanced reactivity
3-Bromo-4'-morpholinomethyl benzophenone 898769-90-9 C18H18BrNO2 360.25 3-bromo; 4'-morpholinomethyl Intermediate in synthetic chemistry
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone 898750-95-3 C18H16ClFNO2 332.78 4-Cl, 2-F; 2'-morpholinomethyl Marketed for regional industrial applications

Key Observations :

  • Substituent Position and Bioactivity: The 4'-morpholinomethyl group is a common feature in analogs with photochemical or biological activity. For example, benzophenones bearing morpholinomethyl groups maintain binding affinity to receptors like CB1 when substituted at the 4-position of aromatic rings .
  • Halogen vs. Alkyl Substituents: Bromo or chloro substituents (e.g., 3-Bromo-4'-morpholinomethyl benzophenone) enhance electrophilicity, making these analogs useful in cross-coupling reactions . In contrast, methyl groups (e.g., 4-methyl-4'-morpholinomethyl benzophenone) improve lipophilicity and metabolic stability .
  • Piperazine vs.
Physicochemical Properties
  • Molecular Weight and Solubility: Derivatives with morpholinomethyl groups (e.g., 295–360 g/mol) generally exhibit moderate solubility in polar organic solvents due to the morpholine oxygen’s hydrogen-bonding capacity .
  • Thermal Stability : Piperazine-containing analogs (e.g., CAS 898783-71-6) have predicted boiling points >450°C, suggesting high thermal stability suitable for industrial processes .

Biological Activity

2,4-Dimethyl-4'-morpholinomethyl benzophenone (CAS Number: 898770-05-3) is a compound characterized by its unique molecular structure, which includes a benzophenone core with two methyl groups and a morpholinomethyl substituent. Its molecular formula is C16_{16}H19_{19}N1_{1}O2_{2}, and it has a molecular weight of approximately 309.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and material science due to its photostability and UV-absorbing properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial properties . This suggests potential applications in developing new antimicrobial agents. For instance, research has shown that compounds within the benzophenone family can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in drug development.

UV Protection

The compound's ability to absorb UV light is particularly noteworthy. This property makes it a valuable candidate for formulations aimed at protecting biological materials from UV damage. Its photostability enhances its efficacy in applications requiring effective UV protection while maintaining compatibility with other materials .

Interaction Studies

Research on the interactions of this compound with other chemical entities has primarily focused on its compatibility in formulations. It has been found to enhance the stability and performance of UV-filtering systems when combined with other agents. Such interactions are crucial for developing stable products that maintain efficacy over time.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey Features
2,3-Dimethyl-4'-morpholinomethyl benzophenoneC16_{16}H19_{19}N1_{1}O2_{2}Similar structure but different methyl positioning
3,4-Dimethyl-4'-morpholinomethyl benzophenoneC16_{16}H19_{19}N1_{1}O2_{2}Variation in methyl group position affecting reactivity
2,5-Dimethyl-4'-morpholinomethyl benzophenoneC16_{16}H19_{19}N1_{1}O2_{2}Different methyl substitution pattern influencing properties

The uniqueness of this compound lies in its specific arrangement of substituents which enhances its biological activity compared to similar compounds.

Case Study: Antimicrobial Activity

A study conducted on various benzophenones demonstrated significant antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. Further investigations are warranted to explore the mechanisms behind this activity and optimize formulations for clinical use .

Case Study: Photostability in Formulations

Another research highlighted the effectiveness of this compound as a photostabilizer in cosmetic formulations. The compound was tested alongside other UV absorbers to assess its ability to maintain stability under prolonged UV exposure. Results showed that formulations containing this compound exhibited significantly lower degradation rates compared to those without it .

Q & A

Q. What synthetic strategies are optimal for preparing 2,4-Dimethyl-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

  • Friedel-Crafts Acylation : Use anhydrous AlCl₃ in nitrobenzene to introduce the morpholinomethyl group, as demonstrated in analogous benzophenone syntheses .
  • Purification : Recrystallize from ethanol or ether to isolate the compound. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile:water 60:40) .
  • Optimization : Adjust stoichiometry of morpholine derivatives and reaction time (45–90 min) under reflux (80–90°C) to maximize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles (e.g., ~57.45° between phenyl rings) and torsion angles (e.g., -141.1° and -152.8°) .
  • Spectroscopy : Use ¹H/¹³C NMR to identify methyl (δ ~2.3 ppm), morpholine (δ ~3.5–3.7 ppm), and ketone (δ ~195–200 ppm) groups. Compare with computed InChI key predictions .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~339 (C₂₀H₂₂NO₂) via ESI-MS .

Advanced Research Questions

Q. What mechanistic insights govern the photochemical reactivity of this compound in UV-driven applications?

Methodological Answer:

  • Photocatalytic Reduction : Under UV light (λ = 254 nm), the benzophenone moiety undergoes n→π* transitions, forming a diradical intermediate. Optimize catalyst (e.g., TiO₂-P25, 2 g/L) and substrate concentration (0.5 mM) to favor benzhydrol formation .
  • Diffusion Modeling : Apply Fick’s law to predict diffusion coefficients (D ≈ 1.3 × 10⁻¹⁰ m²/s in acetone) for benzophenone in polymer matrices like PDMS, accounting for solvent polarity effects .

Q. How do substituents (methyl, morpholinomethyl) influence the compound’s biological activity, and how can contradictions in antifungal efficacy data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare methyl-substituted analogs (e.g., 4-hydroxy-3-methyl derivatives) using antifungal assays (e.g., Candida albicans inhibition). Methyl groups enhance hydrophobicity, while morpholinomethyl improves solubility .
  • Data Reconciliation : Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay conditions (pH, solvent DMSO ≤1%) and validating via LC-MS/MS quantification .

Q. What advanced analytical techniques are required to quantify trace impurities or degradation products in environmental or biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for this compound (m/z 339 → 121) and metabolites. Achieve LOD ≤10 ng/L .
  • Derivatization : Enhance detectability via silylation (e.g., BSTFA) for GC-MS analysis, particularly for hydroxylated byproducts .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s diffusion kinetics in polymeric systems be systematically addressed?

Methodological Answer:

  • Experimental Replication : Compare diffusion rates in PDMS using acetone vs. ethanol solvents. Note D = 1.3 × 10⁻¹⁰ m²/s (acetone) vs. 0.9 × 10⁻¹⁰ m²/s (ethanol) .
  • Model Calibration : Refine Fickian diffusion models with time-resolved ATR-FTIR to track concentration gradients, resolving discrepancies from solvent-swelling effects .

Applications in Material Science

Q. How can this compound be integrated into photo-crosslinkable biomaterials for medical applications?

Methodological Answer:

  • UV Crosslinking : Incorporate 0.5–2 wt% of the compound into hydrogels. Irradiate at 365 nm (10 mW/cm², 5 min) to induce covalent bonding via radical polymerization .
  • Mechanical Testing : Validate crosslink density via rheometry (storage modulus G’ > 10 kPa) and cytotoxicity assays (e.g., ISO 10993-5) .

Environmental and Safety Considerations

Q. What protocols mitigate risks associated with the compound’s endocrine-disrupting potential in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Quantify airborne levels via GC-MS (NIOSH Method 2539) .
  • Waste Management : Degrade benzophenone derivatives via TiO₂ photocatalysis (UV-A, 6 h) to non-toxic intermediates (e.g., benzoic acid) .

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